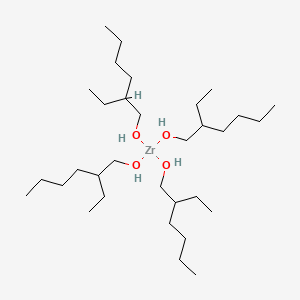
Zirconium 2-ethylhexoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium 2-ethylhexoxide is an organometallic compound with the chemical formula C32H68O4Zr. It is a zirconium-based alkoxide, commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its role in the synthesis of zirconium oxide and other zirconium-based materials, which are widely used in catalysis, ceramics, and nanotechnology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zirconium 2-ethylhexoxide can be synthesized through the reaction of zirconium tetrachloride with 2-ethylhexanol in the presence of a base such as sodium ethoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
ZrCl4+4C8H17OH→Zr(OC8H17)4+4HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction is carried out at elevated temperatures and under inert atmosphere to prevent contamination and degradation of the product. The final product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Zirconium 2-ethylhexoxide undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form zirconium oxide and 2-ethylhexanol.
Alcoholysis: Reacts with other alcohols to exchange the alkoxide groups.
Thermal Decomposition: Decomposes at high temperatures to form zirconium oxide.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Alcoholysis: Other alcohols such as methanol or ethanol.
Thermal Decomposition: High temperatures, typically above 200°C.
Major Products Formed
Zirconium Oxide (ZrO2): A major product formed through hydrolysis or thermal decomposition.
2-Ethylhexanol: A byproduct of hydrolysis.
Applications De Recherche Scientifique
Chemistry
Zirconium 2-ethylhexoxide is used as a precursor for the synthesis of zirconium-based catalysts and materials. It is also employed in sol-gel processes to produce zirconium oxide nanoparticles.
Biology and Medicine
In biomedical research, this compound is used to prepare zirconium oxide nanoparticles, which have applications in drug delivery, imaging, and as antimicrobial agents.
Industry
Industrially, this compound is used in the production of high-performance ceramics, coatings, and as a crosslinking agent in polymer chemistry.
Mécanisme D'action
The mechanism of action of zirconium 2-ethylhexoxide primarily involves its ability to hydrolyze and form zirconium oxide. The hydrolysis reaction is facilitated by the presence of water, leading to the formation of zirconium-oxygen bonds. This process is crucial in the formation of zirconium-based materials with high thermal and chemical stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium Ethoxide (Ti(OC2H5)4): Similar in structure and used in similar applications, but with titanium as the central metal.
Zirconium Ethoxide (Zr(OC2H5)4): Another zirconium-based alkoxide with ethoxide groups instead of 2-ethylhexoxide.
Uniqueness
Zirconium 2-ethylhexoxide is unique due to its longer alkoxide chain, which can influence the solubility and reactivity of the compound. This makes it particularly useful in applications where specific solubility and reactivity properties are required.
Propriétés
IUPAC Name |
2-ethylhexan-1-ol;zirconium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C8H18O.Zr/c4*1-3-5-6-8(4-2)7-9;/h4*8-9H,3-7H2,1-2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRNTIHFDZPJIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.[Zr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H72O4Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





